N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide
Description
N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the benzyl and benzamide groups, contributes to its unique chemical properties and potential therapeutic benefits.
Properties
IUPAC Name |
N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-9-15(11-16(12)23)18(24)20-13(2)19-21-17(22-25-19)10-14-6-4-3-5-7-14/h3-9,11,13,23H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJSJHTPXLHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C2=NC(=NO2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a benzyl hydrazide and an appropriate carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.
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Attachment of the Benzyl Group: : The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxadiazole intermediate.
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Formation of the Benzamide Moiety: : The final step involves the coupling of the oxadiazole derivative with 3-hydroxy-4-methylbenzoic acid or its activated derivative (such as an acid chloride) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
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Medicinal Chemistry: : Due to its structural features, this compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The oxadiazole ring is known for its bioactivity, making it a promising candidate for drug development .
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Biological Studies: : The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and therapeutic potential.
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Industrial Applications: : It can be utilized in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzyl and benzamide groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide: Similar structure but with a phenyl group instead of a benzyl group.
N-[1-(3-benzyl-1,2,4-thiadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide: Contains a thiadiazole ring instead of an oxadiazole ring.
N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-chlorobenzamide: Similar structure but with a chlorine atom on the benzamide ring.
Uniqueness
N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide is unique due to the
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
